molecular formula C21H21N6+3 B12683164 2,4,6-Tris(1-methyl-1lambda(5)-pyridin-4-yl)-1,3,5-triazine CAS No. 42517-85-1

2,4,6-Tris(1-methyl-1lambda(5)-pyridin-4-yl)-1,3,5-triazine

Cat. No.: B12683164
CAS No.: 42517-85-1
M. Wt: 357.4 g/mol
InChI Key: QCGJNNPLMNXQQC-UHFFFAOYSA-N
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Description

2,4,6-Tris(1-methyl-1lambda(5)-pyridin-4-yl)-1,3,5-triazine is a complex organic compound characterized by its unique structure, which includes three pyridine rings attached to a triazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Tris(1-methyl-1lambda(5)-pyridin-4-yl)-1,3,5-triazine typically involves the reaction of 4-chloropyridine with cyanuric chloride under controlled conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution of chlorine atoms with pyridine rings, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,4,6-Tris(1-methyl-1lambda(5)-pyridin-4-yl)-1,3,5-triazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where one or more of the pyridine rings are replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Substitution reactions often require the use of nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction may produce pyridine derivatives with reduced functional groups.

Scientific Research Applications

2,4,6-Tris(1-methyl-1lambda(5)-pyridin-4-yl)-1,3,5-triazine has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 2,4,6-Tris(1-methyl-1lambda(5)-pyridin-4-yl)-1,3,5-triazine involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that can catalyze various chemical reactions. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,4,6-Tris(1-methyl-1-phenylethyl)phenol
  • 2,4,6-Triisopropylphenol
  • Triazole-pyrimidine hybrids

Uniqueness

Compared to similar compounds, 2,4,6-Tris(1-methyl-1lambda(5)-pyridin-4-yl)-1,3,5-triazine is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ability to form stable complexes with metal ions and its potential therapeutic applications make it a valuable compound in various fields of research.

Properties

CAS No.

42517-85-1

Molecular Formula

C21H21N6+3

Molecular Weight

357.4 g/mol

IUPAC Name

2,4,6-tris(1-methylpyridin-1-ium-4-yl)-1,3,5-triazine

InChI

InChI=1S/C21H21N6/c1-25-10-4-16(5-11-25)19-22-20(17-6-12-26(2)13-7-17)24-21(23-19)18-8-14-27(3)15-9-18/h4-15H,1-3H3/q+3

InChI Key

QCGJNNPLMNXQQC-UHFFFAOYSA-N

Canonical SMILES

C[N+]1=CC=C(C=C1)C2=NC(=NC(=N2)C3=CC=[N+](C=C3)C)C4=CC=[N+](C=C4)C

Origin of Product

United States

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